molecular formula C16H14Cl2N2O2 B3032589 N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) CAS No. 2653-11-4

N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)

Cat. No.: B3032589
CAS No.: 2653-11-4
M. Wt: 337.2 g/mol
InChI Key: NCTYKYTWYJEFJW-UHFFFAOYSA-N
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Description

N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which consists of a biphenyl core with two chloroacetamide groups attached at the 4,4’ positions. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of biphenyl-4,4’-diamine and chloroacetic acid.

    Oxidation and Reduction: While less common, the biphenyl core can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Various substituted biphenyl derivatives.

    Hydrolysis: Biphenyl-4,4’-diamine and chloroacetic acid.

    Oxidation and Reduction: Modified biphenyl structures depending on the specific conditions.

Scientific Research Applications

N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

    N,N’-biphenyl-4,4’-diylbis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.

    N,N’-biphenyl-4,4’-diylbis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.

    N,N’-biphenyl-4,4’-diylbis(2-fluoroacetamide): Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in certain chemical reactions where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-9-15(21)19-13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTYKYTWYJEFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396434
Record name SBB038566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-11-4
Record name SBB038566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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